N-Methylformanilide-carbonyl-13C is a derivative of N-Methylformanilide, characterized by the incorporation of a carbon-13 isotope at the carbonyl position. This compound has the molecular formula and is primarily recognized for its role in organic synthesis and as a tool in nuclear magnetic resonance (NMR) spectroscopy. The presence of the carbon-13 isotope allows for enhanced resolution in NMR studies, facilitating the investigation of molecular structures and dynamics.
N-Methylformanilide itself is a secondary amide, notable for its colorless and nearly odorless liquid form at room temperature. It is structurally related to other formamides, such as formamide and dimethylformamide, but has distinct properties that make it suitable for specific applications in chemical synthesis and analysis .
These reactions are essential for synthesizing more complex organic molecules and studying reaction mechanisms through isotopic labeling .
While N-Methylformanilide-carbonyl-13C itself may not have direct biological activity, its parent compound, N-Methylformanilide, has been investigated for its potential effects on biological systems. The compound exhibits low toxicity and is used as a solvent in various biochemical applications. Its derivatives may also be explored for pharmacological activities due to their structural similarity to biologically active compounds .
The synthesis of N-Methylformanilide-carbonyl-13C typically involves:
These methods allow for the production of N-Methylformanilide-carbonyl-13C in laboratory settings, facilitating its use in research and industrial applications .
N-Methylformanilide-carbonyl-13C serves several important functions:
The interaction studies involving N-Methylformanilide-carbonyl-13C focus on its reactivity with various nucleophiles and electrophiles. By utilizing carbon-13 NMR spectroscopy, researchers can gain insights into how the compound interacts with other molecules, helping to elucidate reaction pathways and mechanisms. Studies often compare chemical shifts induced by substituents on the carbonyl group to understand electronic effects better .
N-Methylformanilide-carbonyl-13C is related to several other compounds that exhibit similar functional groups. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Formamide | Simplest formamide; used widely as a solvent. | |
Dimethylformamide | More stable than N-Methylformanilide; common solvent. | |
Acetamide | Simple amide; used in organic synthesis. | |
N,N-Dimethylacetamide | Used as a solvent; similar reactivity profile. |
The uniqueness of N-Methylformanilide-carbonyl-13C lies in its specific isotopic labeling that aids in detailed structural studies via NMR spectroscopy, distinguishing it from other similar compounds that lack this feature .
N-Methylformanilide-carbonyl-13C maintains the molecular formula C8H9NO with specific isotopic enrichment at the carbonyl carbon position [1] [2]. The compound exhibits 99 atom percent carbon-13 isotopic purity at the formyl carbon, distinguishing it from the natural abundance isotopologue [3] [2]. The isotopic composition is confirmed through the International Union of Pure and Applied Chemistry name N-methyl-N-phenylformamide and the structure-specific Simplified Molecular Input Line Entry System notation CN([13CH]=O)C1=CC=CC=C1, which explicitly indicates the carbon-13 labeling at the formyl position [1].
The isotopic labeling results in a mass shift of one atomic mass unit, increasing the molecular weight from 135.16 grams per mole for the unlabeled compound to 136.16 grams per mole for the carbon-13 labeled version [1] [2]. This mass difference enables distinctive identification through mass spectrometry, where the labeled compound produces a molecular ion peak at mass-to-charge ratio 136 compared to 135 for the natural abundance compound [3].
Table 1: Isotopic Composition Data
Property | Value | Source |
---|---|---|
Molecular Formula | C8H9NO | [1] [2] |
Molecular Weight (13C-labeled) | 136.16 g/mol | [1] [2] |
Molecular Weight (unlabeled) | 135.16 g/mol | [4] [5] |
Isotopic Purity (13C) | 99 atom % | [3] [2] |
Mass Shift | M+1 | [3] |
CAS Registry Number | 61655-07-0 | [1] [2] |
The carbon-13 labeling increases the molecular weight to 136.16 grams per mole, representing a 1.007 gram per mole increment over the natural abundance compound [1] [2]. Mass spectrometry analysis reveals the characteristic M+1 pattern, facilitating unambiguous identification of the isotopically labeled molecule [3]. The isotopic enrichment provides enhanced sensitivity for analytical applications, particularly in nuclear magnetic resonance spectroscopy where carbon-13 nuclei produce strong, detectable signals due to their non-zero nuclear spin properties [6].
The carbon-13 labeled carbonyl group serves as a sensitive probe for studying molecular interactions and reaction mechanisms [1]. In carbon tetrachloride solutions, dimerization equilibria induce characteristic downfield shifts of 0.2 to 0.5 parts per million in the carbonyl carbon-13 resonance due to electric field effects [1]. These spectroscopic properties enable detailed mechanistic studies and isotopic tracing applications in chemical research.
N-Methylformanilide-carbonyl-13C exhibits a melting point range of 8 to 13 degrees Celsius, consistent with reported values for the natural abundance compound [2] [7] [8]. The relatively low melting point reflects the molecular structure characteristics and intermolecular interactions present in the crystalline state. The compound maintains a boiling point of 243 to 244 degrees Celsius at standard atmospheric pressure [7] [8], indicating substantial thermal stability under normal laboratory conditions.
The isotopic substitution does not significantly alter the fundamental thermodynamic properties, as the carbon-13 isotope effect on phase transition temperatures is typically minimal for single isotopic substitutions [3] [2]. This thermal behavior enables standard handling and purification procedures commonly employed for organic compounds of similar molecular weight and polarity characteristics.
The solubility characteristics of N-Methylformanilide-carbonyl-13C demonstrate immiscibility with water, consistent with the hydrophobic nature of the aromatic ring system and the moderate polarity of the formamide functional group [5] [7]. Quantitative solubility measurements indicate water solubility of approximately 10.3 grams per liter under standard conditions [9], representing limited but measurable aqueous solubility.
The compound exhibits enhanced solubility in organic solvents due to the presence of both polar and nonpolar structural features. The logarithmic partition coefficient (LogP) value of 1.41 at 25 degrees Celsius indicates moderate lipophilicity [5], suggesting favorable partitioning into organic phases while maintaining some affinity for aqueous environments. The predicted acid dissociation constant (pKa) of 0.53 ± 0.50 reflects the weak basicity of the nitrogen atom in the amide structure [5].
Table 2: Solubility and Partition Properties
Property | Value | Source |
---|---|---|
Water Solubility | 10.3 g/L | [9] |
Water Miscibility | Immiscible | [5] [7] |
LogP (25°C) | 1.41 | [5] |
pKa (predicted) | 0.53 ± 0.50 | [5] |
pH (saturated solution) | 3.5-5.5 at 20°C | [5] |
The density of N-Methylformanilide-carbonyl-13C measures 1.095 grams per milliliter at 25 degrees Celsius [8] [9], indicating a density greater than water but typical for aromatic organic compounds of comparable molecular weight. This density value enables accurate volumetric measurements and facilitates separation techniques based on density differences.
The refractive index value of n20/D 1.561 provides optical characterization data essential for compound identification and purity assessment [8]. This parameter reflects the electronic structure and polarizability of the molecule, particularly the contribution of the aromatic ring system and the carbonyl functional group to the overall optical properties.
Additional physical parameters include a vapor pressure of 2.66 Pascals at 25 degrees Celsius [9], indicating low volatility under ambient conditions. The flash point of 127 degrees Celsius in closed cup testing demonstrates appropriate thermal stability for laboratory handling while requiring standard precautions for elevated temperature applications [8].
The electronic structure of N-Methylformanilide-carbonyl-13C exhibits characteristic amide resonance stabilization involving delocalization of the nitrogen lone pair electrons into the carbonyl pi-antibonding orbital [10]. Natural bond orbital analysis and natural resonance theory calculations demonstrate that amides exist as resonance hybrids consisting primarily of the parent Lewis structure and a secondary dipolar form [10]. The resonance contribution enhances the carbon-nitrogen bond character, shortening the bond length relative to typical single bonds while lengthening and strengthening the carbon-oxygen double bond.
In formamide derivatives, the carbon-nitrogen bond length typically ranges from 1.28 to 1.38 Angstroms, significantly shorter than the 1.47 Angstrom length characteristic of carbon-nitrogen single bonds in aliphatic amines [11]. The 1.30 Angstrom carbon-nitrogen bond length observed in formamide represents substantial double bond character, near the lower limit for bonds of this type [11]. This bond shortening results from resonance delocalization, which contributes approximately 15 to 20 kilocalories per mole of stabilization energy to the ground state structure [10] [12].
The carbonyl carbon-oxygen bond exhibits characteristics intermediate between single and double bond lengths due to the resonance effects. The carbon-13 labeling at this position enables direct observation of electronic environment changes through nuclear magnetic resonance chemical shift variations, particularly sensitive to changes in electron density distribution during molecular interactions or chemical transformations [1].
Table 3: Electronic Structure Parameters
Bond Type | Length (Å) | Character | Source |
---|---|---|---|
C-N (amide) | 1.28-1.38 | Partial double bond | [11] |
C-N (typical single) | 1.47 | Single bond reference | [11] |
C-O (formamide) | Variable | Resonance affected | [10] |
Resonance Energy | 15-20 kcal/mol | Stabilization | [10] [12] |
The conformational behavior of N-Methylformanilide-carbonyl-13C involves restricted rotation around the carbon-nitrogen amide bond due to partial double bond character arising from resonance stabilization [13] [14]. Nuclear magnetic resonance studies of similar N-methylformamide compounds reveal conformational exchange dynamics with rotation barriers typically ranging from 15 to 20 kilocalories per mole [14] [15].
Variable temperature nuclear magnetic resonance experiments demonstrate coalescence behavior characteristic of restricted rotation processes [14]. The trans conformation of N-methylformamide represents an intermediate case with relatively low barriers to internal rotation of the methyl group, while the formyl group rotation exhibits higher energy barriers due to the resonance stabilization requirements [13]. Coupling between overall molecular rotation and methyl group internal rotation significantly complicates spectroscopic analysis but provides detailed information about conformational preferences.
Density functional theory calculations at the M06-2X/6-311+G* level accurately reproduce experimental rotation barriers, with calculated values of 19.5 kilocalories per mole for related N-benzhydrylformamide derivatives [14] [16]. The barrier height correlates directly with the degree of amide resonance, as quantified through natural bond orbital analysis and bond order calculations [17] [18].
The methyl group internal rotation exhibits a much lower barrier, approximately 55 centimeters⁻¹ (0.157 kilocalories per mole), allowing nearly free rotation at room temperature [13]. This creates complex coupling effects between the methyl torsion and overall molecular rotation, requiring sophisticated theoretical treatments for complete spectroscopic analysis.
Table 4: Conformational Parameters
Rotation Type | Barrier (kcal/mol) | Temperature Effect | Source |
---|---|---|---|
Formyl C-N rotation | 15-20 | Coalescence observed | [14] [15] |
Methyl internal rotation | 0.157 | Nearly free | [13] |
Calculated barrier (DFT) | 19.5 | M06-2X/6-311+G* | [14] |
Experimental formamide | 16.6 | Literature value | [19] |
Irritant